Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate - 1403474-70-3

Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Catalog Number: EVT-1726087
CAS Number: 1403474-70-3
Molecular Formula: C27H24N4O5
Molecular Weight: 484.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a key intermediate compound in the synthesis of Azilsartan Medoxomil [, ]. Azilsartan Medoxomil is an antagonist of the Angiotensin II type 1 receptor, commonly used in the treatment of hypertension []. This particular intermediate plays a crucial role in achieving the desired structure of Azilsartan Medoxomil.

Synthesis Analysis
  • Step 1: Reduction of 2-cyano-4'-bromomethylbiphenyl with hydroxylamine hydrochloride to produce (Z)-4'-bromomethyl-(N')-hydroxy-[1,1'-biphenyl]-2-amidine [].
  • Step 2: Esterification of the product from step 1 with ethyl chloroformate, yielding (Z)-4'-bromomethyl-(N')-((ethoxycarbonyl)oxyl)-[1,1'-biphenyl]-2-amidine [].
  • Step 3: Cyclization of the product from step 2 to obtain 3-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1,2,4-oxadiazole-5-(4H)-one [].
  • Step 4: Condensation reaction between 2-ethoxy-1H-benzimidazole-7-methyl carboxylate and the product from step 3, leading to the formation of Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate [].

This synthesis route emphasizes the use of readily available starting materials and aims to minimize the formation of byproducts while prioritizing environmental friendliness [].

Applications

The primary application of Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate lies in its role as a crucial intermediate in the synthesis of Azilsartan Medoxomil [, ]. This compound serves as a building block, contributing to the specific structural features essential for the pharmacological activity of Azilsartan Medoxomil. Its successful synthesis and utilization are paramount for the efficient production of this important antihypertensive drug.

Future Directions
  • Optimization of synthesis methods: Investigating alternative synthetic routes or refining existing ones could lead to improved yields, reduced costs, and minimized environmental impact [].

Methyl 2-ethoxy-1-{4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzyl}-1H-1,3-benzodiazole-7-carboxylate ethyl acetate hemisolvate

Compound Description: This compound is a crystalline form of Azilsartan methyl ester, isolated as an ethyl acetate hemisolvate. [] The crystal structure reveals two independent molecules (A and B) with distinct conformations. []

Azilsartan Kamedoxomil

Compound Description: Azilsartan Kamedoxomil is a prodrug of Azilsartan, designed for improved oral bioavailability. [, ] It is rapidly hydrolyzed in the body to release the active Azilsartan. [, ]

Relevance: Azilsartan Kamedoxomil is structurally related to Azilsartan by the presence of a medoxomil group ((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) esterified to the carboxylic acid moiety of Azilsartan. [] This modification enhances the lipophilicity and oral absorption of the drug, while the core structure responsible for Azilsartan's pharmacological activity remains intact.

2-Ethoxy-3-[[4-[2-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid (Azilsartan N-medoxomil)

Compound Description: This compound is a related substance of Azilsartan Kamedoxomil observed during its synthesis. []

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl] methyl]benzimidazole-4-carboxylate (Azilsartan dimedoxomil)

Compound Description: This compound, Azilsartan dimedoxomil, is another related substance identified during the synthesis of Azilsartan Kamedoxomil. []

Compound Description: This compound is identified as a methoxy analogue of Azilsartan medoxomil, encountered during the synthesis of Azilsartan Kamedoxomil. []

Methyl 1-((2’-amidobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (amide methyl ester)

Compound Description: This compound is an amide methyl ester identified as a related substance during the synthesis of Azilsartan Kamedoxomil. []

1-((2'-(1H-diazirin-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid

Compound Description: This compound is a degradation product of Azilsartan identified through LC-MS analysis. []

2-oxo-3-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Compound Description: This compound is another degradation product of Azilsartan identified through LC-MS analysis. []

Properties

CAS Number

1403474-70-3

Product Name

Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

IUPAC Name

ethyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C27H24N4O5

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C27H24N4O5/c1-3-34-25(32)21-10-7-11-22-23(21)31(26(28-22)35-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24-29-27(33)36-30-24/h5-15H,3-4,16H2,1-2H3,(H,29,30,33)

InChI Key

OWLFNOWZZXCCNU-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.